![molecular formula C7H14OSi B2960905 3-Trimethylsilylpropargyl methyl ether CAS No. 43019-55-2](/img/structure/B2960905.png)
3-Trimethylsilylpropargyl methyl ether
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Overview
Description
3-Trimethylsilylpropargyl methyl ether is a compound that contains a trimethylsilyl group . This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Synthesis Analysis
The synthesis of propargyl derivatives, such as 3-Trimethylsilylpropargyl methyl ether, has seen remarkable progress in the last decade . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .Molecular Structure Analysis
The trimethylsilyl group in 3-Trimethylsilylpropargyl methyl ether consists of three methyl groups bonded to a silicon atom . This group is bonded to the rest of the molecule, contributing to its overall structure .Chemical Reactions Analysis
The trimethylsilyl group in 3-Trimethylsilylpropargyl methyl ether can be used as a temporary protecting group during chemical synthesis or some other chemical reactions . It can also make compounds more volatile, often making them more amenable to analysis by gas chromatography or mass spectrometry .Scientific Research Applications
Synthesis of Propargyl Derivatives
3-Trimethylsilylpropargyl methyl ether: is a versatile reagent in the synthesis of propargyl derivatives, which are valuable intermediates in organic chemistry. These derivatives serve as building blocks for more complex molecules, often used in pharmaceuticals and agrochemicals .
Catalytic Systems
This compound plays a crucial role in catalytic systems, particularly in reactions involving the propargylation of target substrates. It can act under mild conditions, which is advantageous for maintaining the integrity of sensitive molecules .
Homopropargylic Reagents
As a homopropargylic reagent, 3-Trimethylsilylpropargyl methyl ether contributes to the synthesis of molecules with homopropargylic structures. These structures are significant in the development of new materials and chemicals with unique properties .
Radical-Based Reactions
In radical chemistry, this compound is used for radical-based reductions and hydrosilylation reactions. Its application allows for reactions to be carried out under mild conditions with excellent yields and selectivity .
Photopolymerization
3-Trimethylsilylpropargyl methyl ether: is also instrumental in the field of polymer science, particularly in photo-induced radical polymerization of olefins and photo-promoted cationic polymerization of epoxides .
Material Science
The unique properties of 3-Trimethylsilylpropargyl methyl ether make it a valuable reagent in material science, where it is used to synthesize new materials with desired physical and chemical characteristics .
Organic Synthesis
This ether is employed in organic synthesis to introduce the propargyl group into various substrates, enabling the formation of a wide array of organic compounds with potential applications in different industries .
Catalytic Propargylic Substitution
Lastly, it is used in catalytic propargylic substitution reactions, which are pivotal for creating complex organic molecules with high precision and selectivity .
Future Directions
The propargyl group, which is a part of 3-Trimethylsilylpropargyl methyl ether, is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates . This suggests that there could be exciting future developments in this field .
Mechanism of Action
The trimethylsilyl group (TMS) is a functional group in organic chemistry. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of a molecule . This structural group is characterized by chemical inertness and a large molecular volume, which makes it useful in a number of applications .
Chemists sometimes use a trimethylsilylating reagent to derivatize rather non-volatile compounds such as certain alcohols, phenols, or carboxylic acids by substituting a trimethylsilyl group for a hydrogen in the hydroxyl groups on the compounds . This way, trimethylsiloxy groups are formed on the molecule .
Trimethylsilyl groups on a molecule have a tendency to make it more volatile, often making the compounds more amenable to analysis by gas chromatography or mass spectrometry . When attached to certain functional groups in a reactant molecule, trimethylsilyl groups may also be used as temporary protecting groups during chemical synthesis or some other chemical reactions .
properties
IUPAC Name |
3-methoxyprop-1-ynyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14OSi/c1-8-6-5-7-9(2,3)4/h6H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIJYVJDLABJUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC#C[Si](C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14OSi |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methoxyprop-1-yn-1-yl)trimethylsilane |
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